molecular formula C12H14N2S B11782563 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine

1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine

Cat. No.: B11782563
M. Wt: 218.32 g/mol
InChI Key: VCUSUMGKNGOYCL-UHFFFAOYSA-N
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Description

1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

The synthesis of 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzo[d]thiazole with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial studies, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the DprE1 enzyme, which is crucial for the synthesis of the bacterial cell wall . The compound’s binding affinity to the enzyme is facilitated by π-π-stacking interactions and hydrogen bonding, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interaction with biological targets.

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its unique structure, diverse chemical reactivity, and potential applications in chemistry, biology, medicine, and industry make it a valuable subject of study. Ongoing research continues to uncover new insights into its mechanism of action and potential therapeutic uses, highlighting its importance in the development of new drugs and materials.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

1-[1-(1,3-benzothiazol-2-yl)cyclopropyl]ethanamine

InChI

InChI=1S/C12H14N2S/c1-8(13)12(6-7-12)11-14-9-4-2-3-5-10(9)15-11/h2-5,8H,6-7,13H2,1H3

InChI Key

VCUSUMGKNGOYCL-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=NC3=CC=CC=C3S2)N

Origin of Product

United States

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